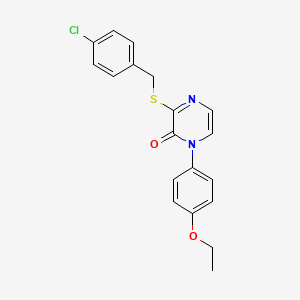
3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorobenzylthio group: This step often involves nucleophilic substitution reactions where a suitable thiol reacts with a chlorinated benzyl compound.
Attachment of the 4-ethoxyphenyl group: This can be accomplished through electrophilic aromatic substitution or coupling reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the pyrazinone core or the aromatic substituents, leading to different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the pyrazinone core, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce diverse functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry: This compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((4-chlorobenzyl)thio)-1-phenylpyrazin-2(1H)-one: Lacks the ethoxy group, which may affect its chemical properties and biological activities.
3-((4-methylbenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one: Substitution of the chlorine atom with a methyl group can lead to different reactivity and applications.
3-((4-chlorobenzyl)thio)-1-(4-methoxyphenyl)pyrazin-2(1H)-one: The methoxy group can influence the compound’s solubility and interaction with biological targets.
Uniqueness
3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one stands out due to its specific combination of substituents, which confer unique chemical and biological properties
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-1-(4-ethoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-2-24-17-9-7-16(8-10-17)22-12-11-21-18(19(22)23)25-13-14-3-5-15(20)6-4-14/h3-12H,2,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTCVUYBPJCTBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














